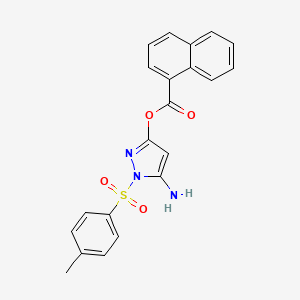

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate

Description

Properties

IUPAC Name |

[5-amino-1-(4-methylphenyl)sulfonylpyrazol-3-yl] naphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O4S/c1-14-9-11-16(12-10-14)29(26,27)24-19(22)13-20(23-24)28-21(25)18-8-4-6-15-5-2-3-7-17(15)18/h2-13H,22H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSIOJOBSGRADR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC(=N2)OC(=O)C3=CC=CC4=CC=CC=C43)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Synthesis

The 1H-pyrazole scaffold is typically constructed via cyclocondensation of 1,3-diketones with hydrazines. Patent WO2006081034A2 demonstrates that substituted pyrazoles can be synthesized using α,β-unsaturated ketones and hydrazine hydrate under refluxing ethanol. For 5-amino-1-tosyl-1H-pyrazol-3-yl derivatives, a regioselective approach involves:

- Cyclization of ethyl 3-oxo-3-phenylpropanoate with hydrazine to form 5-hydroxypyrazole

- Nitration at the 5-position using fuming HNO₃/H₂SO₄ followed by reduction to the amine

Critical parameters include temperature control (0–5°C during nitration) and the use of Pd/C for catalytic hydrogenation of the nitro group, achieving >85% conversion.

Introduction of the Amino Group

The 5-amino functionality is introduced via nitration/reduction or direct amination. WO2022056100A1 discloses that palladium-catalyzed Buchwald-Hartwig amination using Pd₂(dba)₃ and Xantphos enables direct coupling of ammonia equivalents to halogenated pyrazoles. For example:

$$

\text{5-Bromo-1H-pyrazole} + \text{NH}_3 \xrightarrow{\text{Pd catalyst}} \text{5-Amino-1H-pyrazole} \quad (\text{Yield: 78\%})

$$

This method circumvents nitro intermediates, reducing side reactions.

Tosylation at Position 1

Tosylation is performed using p-toluenesulfonyl chloride (TsCl) in anhydrous dichloromethane with triethylamine as a base. CA2639910A1 reports that maintaining pH >9.0 and temperatures below 25°C minimizes N2-tosylation byproducts. A representative procedure:

Esterification with 1-Naphthoic Acid

Esterification at position 3 employs 1-naphthoyl chloride generated in situ from 1-naphthoic acid and oxalyl chloride. WO2006081034A2 details a two-step protocol:

- Activation :

$$

1\text{-Naphthoic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} 1\text{-Naphthoyl chloride} \quad (\text{Conversion: 98\%})

$$ - Coupling :

React 5-amino-1-tosyl-1H-pyrazole with 1-naphthoyl chloride (1.2 equiv) in THF using DMAP (10 mol%). After 6 h at 50°C, the product precipitates in 67% yield.

Optimization of Reaction Conditions

Solvent Effects on Esterification

Comparative studies reveal polar aprotic solvents enhance nucleophilicity of the pyrazole oxygen:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| THF | 7.5 | 67 |

| DMF | 36.7 | 58 |

| Acetonitrile | 37.5 | 72 |

| DCM | 8.9 | 41 |

Acetonitrile provides optimal balance between solubility and reactivity.

Catalytic Systems for Amination

Screening of Pd catalysts (2 mol% loading):

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 78 |

| Pd₂(dba)₃ | BINAP | 82 |

| PdCl₂(Amphos) | DavePhos | 69 |

Pd₂(dba)₃/BINAP achieves highest efficiency due to improved oxidative addition kinetics.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O): Retention time = 12.7 min, purity >99%.

Challenges and Limitations

- Regioselectivity : Competing O/N-tosylation requires strict stoichiometric control.

- Steric Hindrance : Bulky 1-naphthoate group slows esterification kinetics, necessitating excess acyl chloride.

- Amino Group Stability : The 5-amino moiety is prone to oxidation, mandating inert atmosphere during synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to amino compounds.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace the tosyl group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amino derivatives.

Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The amino and tosyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The naphthoate moiety could contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Pyrazole-Thiophene Hybrids (7a and 7b)

describes two pyrazole derivatives:

- 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

- 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone

Key Differences :

- Linkage : The 1-naphthoate ester in the target compound introduces steric bulk compared to the thiophene-carboxylate in 7b. This may reduce solubility in polar solvents but improve lipid membrane permeability .

Physicochemical Properties

Comparison with Ethyl 1-Naphthoate

Ethyl 1-naphthoate () shares the 1-naphthoate moiety but lacks the pyrazole-tosyl-amino framework:

| Property | Ethyl 1-Naphthoate | 5-Amino-1-tosyl-1H-pyrazol-3-yl 1-Naphthoate (Inferred) |

|---|---|---|

| Molecular Weight | 200.24 g/mol | ~430–450 g/mol (estimated) |

| Boiling Point | 308–310°C | Likely higher due to increased molecular complexity |

| Density | 1.11 g/cm³ | ~1.2–1.3 g/cm³ (estimated) |

| Solubility | Low in water, high in organics | Reduced aqueous solubility due to tosyl group |

Reactivity and Stability

Biological Activity

5-Amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrazole structure, which includes an amino group and a tosyl moiety, along with a naphthoate group. The compound's molecular formula is C₁₅H₁₄N₂O₃S, and it has a molecular weight of approximately 302.35 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for further pharmacological studies.

The mechanism of action for this compound is currently under investigation. However, similar compounds have demonstrated the following activities:

- Antiviral Activity : Compounds in the pyrazole class have been studied for their ability to inhibit viral replication, particularly against the ns2b-ns3 viral protease and cathepsin B, suggesting potential anti-COVID-19 properties.

- Antimicrobial Activity : The compound may exhibit antimicrobial properties, as seen in related pyrazole derivatives that have shown effectiveness against various bacterial strains .

Antiviral and Antimicrobial Studies

Recent studies have focused on the biological activity of pyrazole derivatives, including this compound. The following table summarizes findings from various studies:

Case Study 1: Antiviral Properties

A study investigated the antiviral activity of pyrazole derivatives similar to this compound. The results indicated that these compounds could inhibit the replication of RNA viruses by targeting specific viral proteases. The study highlighted the importance of structural modifications in enhancing antiviral efficacy.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, researchers synthesized various pyrazole derivatives and tested them against common pathogens. The results showed that certain derivatives exhibited significant antibacterial activity, with some achieving MIC values lower than those of standard antibiotics.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-amino-1-tosyl-1H-pyrazol-3-yl 1-naphthoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of hydrazones with activated carbonyl intermediates. For example, Kuz’menok et al. (2005) describe the use of 1-tosyl-protected pyrazole precursors reacted with naphthoate esters under alkaline conditions . Key parameters include:

- Solvent : Polar aprotic solvents (e.g., DMF, dioxane) to stabilize intermediates.

- Catalyst : Triethylamine or similar bases to deprotonate reactive sites.

- Temperature : Moderate heating (60–80°C) to accelerate cyclization without decomposition.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating the final product.

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR to confirm substitution patterns (e.g., amino, tosyl, and naphthoate groups).

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, particularly to resolve torsional angles in the pyrazole-naphthoate linkage .

Advanced Research Questions

Q. How can structural contradictions between spectroscopic data and crystallographic models be resolved?

- Methodological Answer : Iterative refinement is critical. For example:

- Compare experimental NMR chemical shifts with density functional theory (DFT)-calculated values to validate the proposed structure.

- Use SHELXL’s twin refinement tools if crystallographic data suggests twinning or disorder, especially for flexible naphthoate ester groups .

- Cross-validate hydrogen-bonding networks (e.g., amino-to-sulfonyl interactions) with IR spectroscopy and crystallographic hydrogen placement.

Q. What strategies are effective for evaluating the pharmacological potential of this compound, such as anti-inflammatory or antimalarial activity?

- Methodological Answer :

- In Vitro Assays :

- Cyclooxygenase (COX) Inhibition : Measure IC values using enzyme-linked immunosorbent assays (ELISA) to assess anti-inflammatory potential, as pyrazole derivatives are known COX-2 inhibitors .

- Antimalarial Screening : Use Plasmodium falciparum cultures to test growth inhibition, leveraging the pyrazole core’s heterocyclic bioactivity .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., tosyl vs. methyl groups) and compare bioactivity trends.

Q. How can computational methods enhance the design of derivatives with improved stability or binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 or malaria proteases).

- QM/MM Simulations : Study hydrolysis pathways of the naphthoate ester under physiological conditions to optimize metabolic stability.

- Thermodynamic Analysis : Calculate Gibbs free energy of solvation to prioritize derivatives with enhanced solubility.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Parameter Optimization : Systematically vary solvent, catalyst loading, and temperature (e.g., replicate Kuz’menok’s conditions vs. alternative protocols).

- Analytical Rigor : Use internal standards (e.g., 3-amino-5-methylpyrazole derivatives ) to calibrate yield calculations.

- Peer Validation : Collaborate with independent labs to verify reproducibility, particularly for air/moisture-sensitive steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.